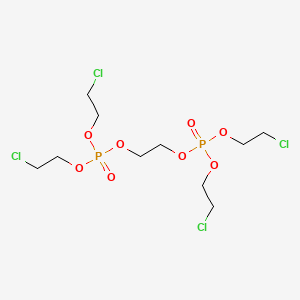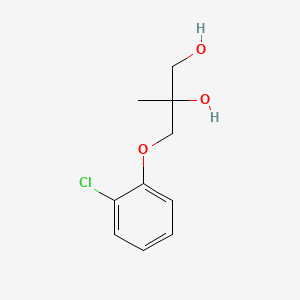![molecular formula C18H11N3O B13800835 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a complex organic compound with the molecular formula C18H11N3O It is known for its unique structure, which combines elements of benzimidazole and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones can be achieved from N-substituted o-phenylenediamines and 2-alkynylbenzaldehydes through a cyclization reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has several applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of fluorescent sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets. For instance, its use as a fluorescent sensor for copper ions (Cu2+) is based on the photoinduced electron transfer (PET) process . This interaction enhances the compound’s fluorescence, allowing for the detection of copper ions in various samples.
Comparison with Similar Compounds
Similar Compounds
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound shares a similar core structure but lacks the amino group at the 4-position.
Naphthoylenebenzimidazole: Another related compound with a similar structural framework.
Uniqueness
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is unique due to its specific functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C18H11N3O |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
15-amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C18H11N3O/c19-13-9-8-12-16-10(13)4-3-5-11(16)17-20-14-6-1-2-7-15(14)21(17)18(12)22/h1-9H,19H2 |
InChI Key |
WYSXICZXHJMYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


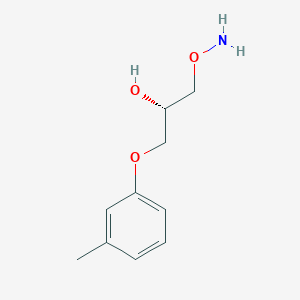


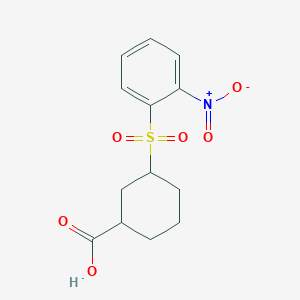


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)


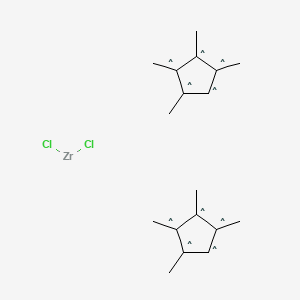
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
